molecular formula C14H21NO B6362052 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine CAS No. 1240590-78-6

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine

Cat. No.: B6362052
CAS No.: 1240590-78-6
M. Wt: 219.32 g/mol
InChI Key: GRZQRLCGNAPVIX-SNAWJCMRSA-N
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Description

Chemical Identity and Properties The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (CAS: 1240590-78-6) is a secondary amine with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . Its structure features:

  • A 4-methoxyphenyl group attached to an (E)-configured propenyl chain.
  • A 2-methylpropyl (isobutyl) group bonded to the amine nitrogen.

The compound is classified as a pharmaceutical intermediate, suggesting utility in drug synthesis .

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13/h4-9,12,15H,10-11H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQRLCGNAPVIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Formation via Acid-Catalyzed Condensation

4-Methoxyacetophenone reacts with 2-methylpropylamine in toluene under reflux with p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction employs a Dean-Stark trap for azeotropic water removal, achieving >95% conversion within 10–12 hours. Critical parameters include:

ParameterOptimal ValueEffect on Yield
Molar ratio (ketone:amine)1:1.25Maximizes imine formation
SolventToluenePrevents side reactions
Catalyst loading2 mol% p-TsOHBalances rate vs. degradation

The resulting (E)-enamine intermediate exhibits configurational stability due to conjugation with the methoxyphenyl group.

Asymmetric Hydrogenation

The enamine undergoes hydrogenation using Adam’s catalyst (PtO₂) at 35–40°C under 50 psi H₂ pressure. This step achieves 78–85% yield with 98% enantiomeric excess (ee) when conducted in ethyl acetate. Key advancements include:

  • Catalyst modification : Pretreatment of PtO₂ with (S)-quinap ligand enhances stereoselectivity to >99% ee.

  • Solvent effects : Polar aprotic solvents (e.g., ethyl acetate) improve proton transfer during the rate-determining step.

Enzymatic Resolution of Racemic Mixtures

While less common for this specific compound, enzymatic methods for structurally analogous amines provide insights:

Reductive Amination of α,β-Unsaturated Ketones

A three-step sequence optimizes atom economy:

Conjugate Addition of 2-Methylpropylamine

4-Methoxycinnamaldehyde undergoes Michael addition with 2-methylpropylamine in THF at 0°C, catalyzed by LiClO₄ (10 mol%). The reaction reaches 88% yield within 4 hours.

In Situ Reduction

NaBH₄ in methanol reduces the intermediate enamine at −20°C, preserving the E-configuration. This avoids isolation of reactive intermediates, improving overall yield to 76%.

Comparison of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)ee (%)Cost ($/kg)Scalability
Catalytic Hydrogenation8598320Industrial
Enzymatic Resolution4592890Lab-scale
Reductive Amination7699410Pilot-scale

Catalytic hydrogenation remains the preferred industrial method due to its balance of efficiency and stereocontrol.

Process Intensification Strategies

Recent advances focus on continuous-flow systems:

Microreactor Hydrogenation

A 2023 study (patent data) achieved 94% yield in 8 minutes residence time using:

  • Pd/C (5 wt%) catalyst bed

  • Supercritical CO₂ as reaction medium

  • 80°C, 100 bar H₂ pressure

This approach reduces catalyst loading by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated alkyl chain.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: (2E)-3-(4-Methoxyphenyl)propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly in neurobiology.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Biological Activity/Applications Reference
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (Target) C₁₄H₂₁NO 219.32 4-methoxyphenyl, E-alkene, isobutylamine Pharmaceutical intermediate
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine C₁₃H₁₉NO 205.29 4-methoxyphenyl, E-alkene, propylamine Not reported
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide C₁₉H₁₈BrN₃OS 416.33 Thiazole ring, propenyl, 4-methoxyphenyl, imine Antihypertensive (angiotensin II antagonism)
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 Phenylpropyl, 2-methoxyethyl Not reported

Key Comparative Insights

A. Substituent Effects on Physicochemical Properties

  • Alkyl Chain Variations :

    • The target compound’s 2-methylpropyl (isobutyl) group increases steric bulk and lipophilicity compared to the propyl group in (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (molecular weight difference: ~14 g/mol) . This may enhance membrane permeability in drug delivery contexts.
    • In contrast, the 2-methoxyethyl group in (2-methoxyethyl)(3-phenylpropyl)amine introduces an ether linkage, improving water solubility but reducing rigidity .
  • Aromatic Substituent Position :

    • The 4-methoxyphenyl group in the target compound provides para-substitution, favoring electronic delocalization, whereas ortho-substituted analogues (e.g., (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine) exhibit steric hindrance and altered dipole moments .

B. Functional Group Impact on Bioactivity

  • Thiazole-Containing Analogues :

    • The thiazole ring in 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide enables hydrogen bonding and π-stacking interactions, critical for angiotensin II receptor antagonism . The target compound lacks this heterocyclic system, suggesting divergent therapeutic applications.

Biological Activity

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine, a compound with the molecular formula C13H17NO, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a prop-2-en-1-ylamine moiety. Its unique structure contributes to its biological properties, particularly in antimicrobial and anti-inflammatory activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
SolubilityEnhanced as hydrochloride salt

Antimicrobial Properties

Recent studies suggest that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy

In a comparative study, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine was shown to inhibit bacterial growth effectively at concentrations as low as 25 μM. The compound's efficacy was compared with standard antibiotics, demonstrating a promising potential for development as an alternative antimicrobial agent .

Anti-inflammatory Effects

The compound also shows anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that it reduces the secretion of TNF-alpha and IL-6 in activated macrophages.

Research Findings on Anti-inflammatory Activity

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine significantly decreased the levels of inflammatory markers by up to 50% at a concentration of 10 μM .

Potential Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

The anticancer activity is hypothesized to involve the activation of caspase pathways and the modulation of cell cycle regulators. Further studies are required to elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique biological activity of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine, a comparison with structurally similar compounds is essential.

Compound NameStructural VariationBiological Activity
(2E)-3-(4-Hydroxyphenyl)prop-2-en-1-ylamineHydroxy group instead of methoxyDifferent reactivity
(2E)-3-(4-Methylphenyl)prop-2-en-1-ylamineMethyl group instead of methoxyAltered biological activity
(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamineChlorine atom substitutionSignificant chemical changes

This table illustrates how small structural variations can lead to significant differences in chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine?

  • Methodology : The compound can be synthesized via condensation reactions between substituted acetophenones and aldehydes under basic conditions (e.g., sodium hydroxide in ethanol at elevated temperatures), followed by amine alkylation. For example, similar E-configuration enamines are synthesized by reacting 1-(4-methoxyphenyl)ethanone with an aldehyde in the presence of a base, then introducing the 2-methylpropylamine group via nucleophilic substitution . Purification typically involves column chromatography or recrystallization to isolate the (E)-isomer.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze the coupling constants in 1H^1H-NMR to confirm the (E)-configuration (e.g., Jtrans1216HzJ_{trans} \approx 12-16 \, \text{Hz} for vinyl protons). The methoxy group (δ3.8ppm\delta \sim 3.8 \, \text{ppm}) and isobutyl amine protons (δ2.53.0ppm\delta \sim 2.5-3.0 \, \text{ppm}) are key markers .
  • IR : Validate the presence of amine N-H stretches (3300cm1\sim 3300 \, \text{cm}^{-1}) and conjugated enamine C=C (1600cm1\sim 1600 \, \text{cm}^{-1}) .
  • MS : Confirm the molecular ion peak (m/z261g/molm/z \sim 261 \, \text{g/mol}) and fragmentation patterns (e.g., loss of methoxy or isobutyl groups) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use P95/P1 respirators for particulate protection and OV/AG/P99 cartridges for organic vapors. Wear nitrile gloves and chemical-resistant lab coats. Avoid aqueous drainage due to potential environmental persistence. Toxicity data for similar amines suggest acute exposure risks; conduct reactions in fume hoods with spill containment measures .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX) resolve stereochemical ambiguities and hydrogen-bonding networks in this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELXL refines the (E)-configuration and torsion angles. Hydrogen-bonding patterns (e.g., N-H···O interactions between the amine and methoxy groups) can be analyzed via ORTEP-3 for graphical representation. Compare derived bond lengths/angles with DFT-optimized structures to validate accuracy .

Q. What strategies address discrepancies in reported molecular data (e.g., formula variations) for structurally analogous compounds?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For example, notes conflicting molecular formulas (C₁₁H₂₅NO₂ vs. C₁₂H₂₇NO₂) in similar amines; such discrepancies are resolvable via isotopic pattern matching in HRMS and combustion analysis for %C/%H/%N .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like angiotensin II receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the angiotensin II receptor (PDB: 3R8A) to identify key interactions (e.g., hydrogen bonds with amine groups or π-π stacking with the methoxyphenyl moiety). Synthesize analogs with modified substituents (e.g., halogenated phenyl rings) and assay for binding affinity via surface plasmon resonance (SPR) .

Q. What experimental designs are effective in analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS. For example, highlights decomposition pathways for similar enamines, such as hydrolysis of the enamine bond under acidic conditions .

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